molecular formula C24H27N3O3 B3012824 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(3,4-dimethylphenyl)-2-oxoacetamide CAS No. 893982-98-4

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(3,4-dimethylphenyl)-2-oxoacetamide

Cat. No. B3012824
M. Wt: 405.498
InChI Key: FUHWXTSJJILLOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(3,4-dimethylphenyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C24H27N3O3 and its molecular weight is 405.498. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

A study by Moldovan et al. (2017) focused on the synthesis of a series of indol-3-yl-oxoacetamides, investigating their potential as cannabinoid receptor type 2 ligands. The research identified fluorinated derivatives as potent and selective ligands for CB2 receptors, indicating potential therapeutic applications in conditions where CB2 receptor modulation is beneficial (Moldovan et al., 2017).

Molecular and Electronic Studies

Anban et al. (2017) conducted a comprehensive study on the anesthetic compound 2-(diethylamino)-N-(2, 6-dimethylphenyl)-acetamide (DEAL), examining its molecular and electronic properties through various analyses including natural bond orbital analysis and molecular docking simulations. The study highlighted the bioactivity of the molecule and its pharmacokinetic behavior, providing insights into its mechanism of action and potential for medical use (Anban et al., 2017).

Application in Medicine

Tsitsishvili et al. (2022) reviewed the applications of lidocaine, a compound closely related to the chemical structure , highlighting its widespread use as a painkiller in various medical fields. The review detailed the structure of lidocaine and its salts, providing a foundation for understanding the potential medical applications of related compounds (Tsitsishvili et al., 2022).

Antimicrobial Activity

Debnath and Ganguly (2015) synthesized a series of acetamide derivatives and evaluated their antibacterial and antifungal activities. The study found that certain derivatives exhibited promising antibacterial and antifungal properties, suggesting potential applications in developing new antimicrobial agents (Debnath & Ganguly, 2015).

properties

IUPAC Name

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3,4-dimethylphenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c1-5-26(6-2)22(28)15-27-14-20(19-9-7-8-10-21(19)27)23(29)24(30)25-18-12-11-16(3)17(4)13-18/h7-14H,5-6,15H2,1-4H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHWXTSJJILLOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(3,4-dimethylphenyl)-2-oxoacetamide

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